Ranelic acid
Overview
Description
Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, C12H6N2O8S4− . Strontium ranelate, the strontium salt of ranelic acid, is a drug used to treat osteoporosis and increase bone mineral density (BMD) .
Molecular Structure Analysis
Ranelic acid has a molecular formula of C12H10N2O8S and an average mass of 342.281 Da . Its monoisotopic mass is 342.015778 Da .Physical And Chemical Properties Analysis
Ranelic acid has a density of 1.8±0.1 g/cm3, a boiling point of 778.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has a molar refractivity of 72.3±0.4 cm3, a polar surface area of 204 Å2, and a molar volume of 188.2±5.0 cm3 .Scientific Research Applications
Bone Health and Osteoporosis
Ranelic acid, as part of strontium ranelate, has been extensively studied for its role in bone health, specifically in the treatment of osteoporosis. Research has shown that strontium ranelate, which includes ranelic acid, effectively increases bone formation and decreases bone resorption. This dual action helps in maintaining bone health and reducing the risk of fractures in patients with osteoporosis (Reginster, 2002), (Dimai, 2005), (Deeks & Dhillon, 2010).
Fracture Healing
In addition to its role in osteoporosis treatment, strontium ranelate has been explored for its efficacy in fracture healing. Studies have indicated that it enhances the healing process in surgically fixed fractures, such as tibial diaphyseal fractures treated with intramedullary devices, by promoting bone formation and reducing bone resorption (Soomro et al., 2022).
Drug Delivery Systems
The encapsulation of strontium ranelate in a poly(lactic acid) matrix has been studied, aiming to increase its efficacy and reduce potential side effects. This approach focuses on localized delivery to affected bone sites, which could enhance the therapeutic outcomes of strontium ranelate in bone-related diseases (Smirnova et al., 2016).
Impact on Bone Microarchitecture
Ranelic acid, through strontium ranelate, has shown a significant impact on bone microarchitecture. It influences bone tissue quality, enhancing bone resistance and reducing fracture risk, especially in postmenopausal osteoporotic patients (Sadegh, 2018).
Safety And Hazards
properties
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
Record name | Ranelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranelic acid | |
CAS RN |
135459-90-4, 135459-87-9 | |
Record name | Ranelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranelic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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